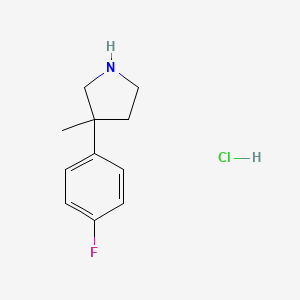
3-(4-Fluorophenyl)-3-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina es un compuesto químico que pertenece a la clase de las pirrolidinas fluoradas. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo unido a un anillo pirrolidínico, que está adicionalmente sustituido con un grupo metilo. La forma de sal de clorhidrato mejora su solubilidad en agua, lo que lo hace más adecuado para diversas aplicaciones en investigación científica e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida apropiados, como el 4-fluorobenzaldehído y la 3-metilpirrolidina.
Formación de un intermedio: El paso inicial involucra la formación de un compuesto intermedio a través de una reacción de condensación entre el 4-fluorobenzaldehído y la 3-metilpirrolidina.
Ciclización: El intermedio se somete a ciclización para formar la estructura del anillo pirrolidínico.
Formación del clorhidrato: El paso final involucra la conversión de la base libre a su forma de sal de clorhidrato mediante la reacción con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial del hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza del producto final. Las técnicas avanzadas, como los reactores de flujo continuo y la síntesis automatizada, pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los reactivos como el hidruro de sodio (NaH) y varios haluros de alquilo se emplean para reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos fluorados más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo la inhibición enzimática y los estudios de unión a receptores.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos productos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina implica su interacción con objetivos moleculares específicos. El grupo fluorofenilo mejora su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de su actividad. El compuesto puede actuar como un inhibidor o un activador, dependiendo del objetivo y el contexto de su uso. Las vías exactas y los objetivos moleculares involucrados pueden variar según la aplicación específica y el enfoque de investigación.
Comparación Con Compuestos Similares
Compuestos Similares
4-Fluoroanfetamina: Un químico de investigación psicoactivo con efectos estimulantes y entactógenos.
Flunarizina: Un antagonista selectivo del calcio utilizado para diversas indicaciones médicas.
Singularidad
El hidrocloruro de 3-(4-Fluorofenil)-3-metilpirrolidina es único debido a sus características estructurales específicas, como la combinación de un grupo fluorofenilo y un anillo pirrolidínico sustituido con metilo. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C11H15ClFN |
|---|---|
Peso molecular |
215.69 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-3-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |
Clave InChI |
VZARHPRMYZBCGP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




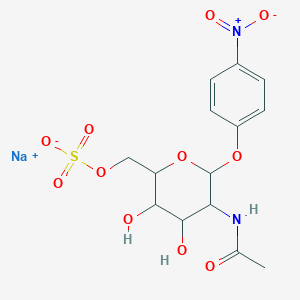
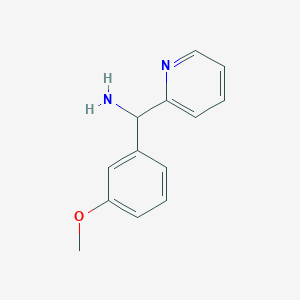
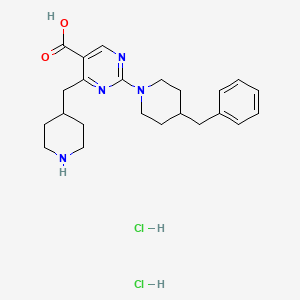
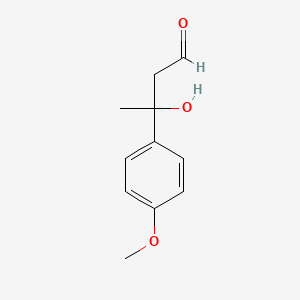
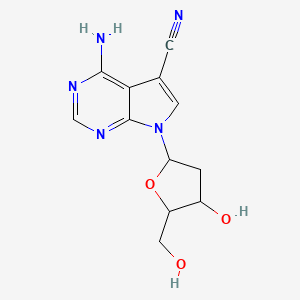


![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

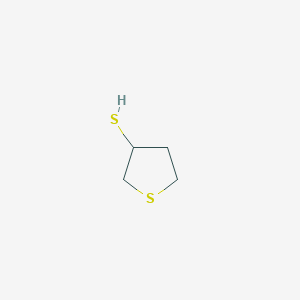
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
